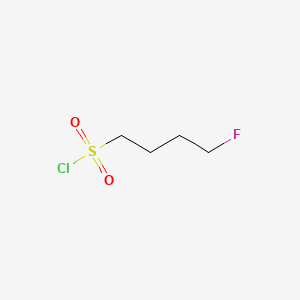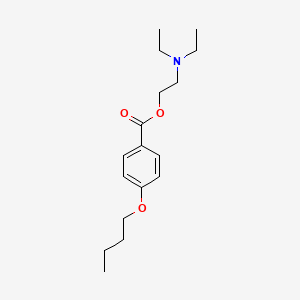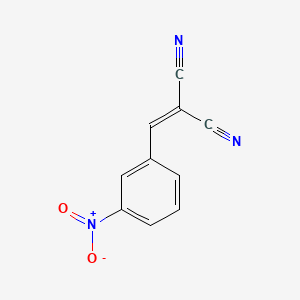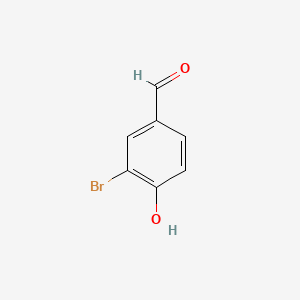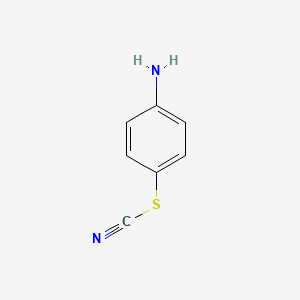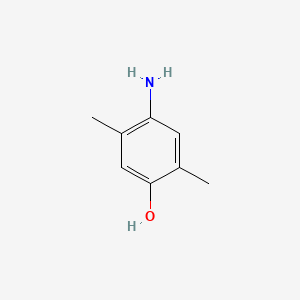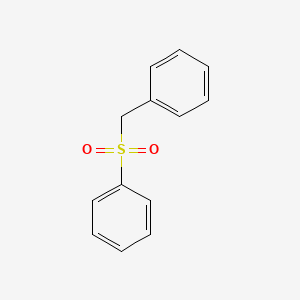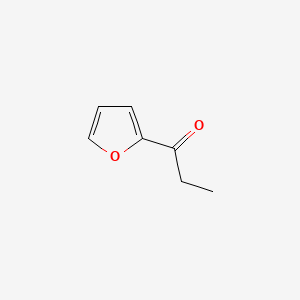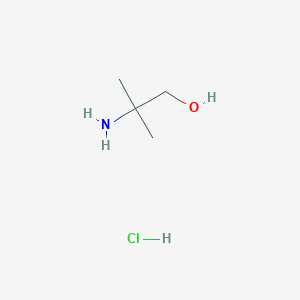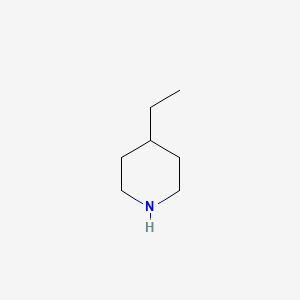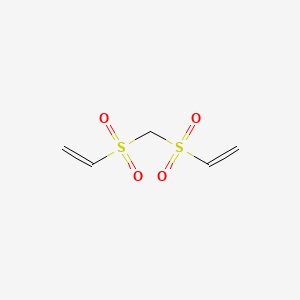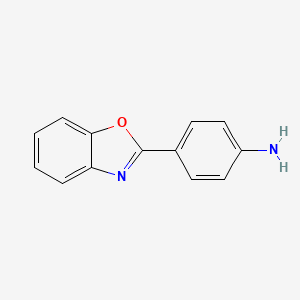
4-(1,3-Benzoxazol-2-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(1,3-Benzoxazol-2-yl)aniline and related compounds often involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or isocyanates under specific conditions. Microwave-assisted synthesis has been highlighted as an efficient technique for synthesizing benzoxazole derivatives, offering advantages in terms of reaction speed and environmental impact (Özil & Menteşe, 2020).
Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzoxazol-2-yl)aniline, like other benzoxazoles, is characterized by a fused ring system that combines the properties of benzene and oxazole. The presence of the benzoxazole ring imparts rigidity to the molecule, influencing its electronic distribution and reactivity. Benzoxazinoids, closely related to benzoxazoles, have been studied for their structure and biosynthesis, providing insights into the molecular framework and functionality of these compounds (de Bruijn, Gruppen, & Vincken, 2018).
Chemical Reactions and Properties
Benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)aniline, participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, due to the activated positions on the benzoxazole and aniline rings. The reactivity of these compounds can be further manipulated through functionalization at different positions on the benzoxazole ring (Vessally et al., 2017).
Applications De Recherche Scientifique
1. Anticancer Activity
- Summary of Application : Benzoxazole and its derivatives, including 4-(1,3-Benzoxazol-2-yl)aniline, have been found to have significant anticancer activity. These compounds have been synthesized and tested against various human cancer cell lines .
- Methods of Application : The compounds were screened with HeLa, SKBr3, and HepG2 cancer cells .
- Results : Compound 4 {2,2,2} has been identified to have potent cytotoxic effect against cancer cell lines: HeLa, SKBr3, and HepG2, and is comparable to the control daunomycin .
2. Antiprotozoal Activity
- Summary of Application : Benzoxazolyl aniline derivatives have been synthesized and evaluated for their antiprotozoal and antimicrobial activities .
- Methods of Application : The novel analogs were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .
- Results : Compounds 6d and 5a showed promising biological screening data. The amidation of 3-benzoxazolyl aniline 1 with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal spp .
3. Organic Material in OLEDs
- Summary of Application : 4-(1,3-Benzoxazol-2-yl)aniline functions as an organic material in OLEDs. Specifically, it is classified as a hole transport material (HTM).
- Methods of Application : HTMs play a crucial role in OLED operation by facilitating the movement of positively charged holes from the anode to the emissive layer where light is generated.
- Results : The use of 4-(1,3-Benzoxazol-2-yl)aniline as a HTM in OLEDs has been found to be effective.
4. Pharmaceuticals
- Summary of Application : 4-(1,3-Benzoxazol-2-yl)aniline is a versatile chemical compound used in various scientific studies. With its unique structure, this compound holds immense potential in the field of pharmaceuticals.
- Methods of Application : The specific methods of application in pharmaceuticals vary depending on the specific drug being developed. It could be used in the synthesis of new drugs or as a building block in complex organic synthesis.
5. Organic Synthesis
- Summary of Application : 4-(1,3-Benzoxazol-2-yl)aniline can be used as a building block in complex organic synthesis.
- Methods of Application : The compound can be used in various organic reactions to synthesize more complex molecules.
6. OLED Material
- Summary of Application : 4-(1,3-Benzoxazol-2-yl)aniline is used as an OLED material .
- Methods of Application : This compound is used in the manufacturing of OLEDs. It is carefully handled during storage and transportation to preserve the quality of the product .
- Results : The use of 4-(1,3-Benzoxazol-2-yl)aniline in OLEDs has been found to be effective .
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQBYQGHHGXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066665 | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-Benzoxazol-2-yl)aniline | |
CAS RN |
20934-81-0 | |
| Record name | 2-(p-Aminophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

